molecular formula C7H2BrF3N2 B1409224 3-Bromo-6-(trifluoromethyl)picolinonitrile CAS No. 1211583-96-8

3-Bromo-6-(trifluoromethyl)picolinonitrile

Cat. No. B1409224
M. Wt: 251 g/mol
InChI Key: GRYWQCYIUBGZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-(trifluoromethyl)picolinonitrile is a chemical compound with the molecular formula C7H2BrF3N2. It has a molecular weight of 251 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6-(trifluoromethyl)picolinonitrile consists of a picolinonitrile core, which is a type of pyridine, substituted with a bromo group at the 3rd position and a trifluoromethyl group at the 6th position .


Physical And Chemical Properties Analysis

3-Bromo-6-(trifluoromethyl)picolinonitrile has a molecular weight of 251 g/mol and a molecular formula of C7H2BrF3N2 . Its exact physical properties such as melting point, boiling point, and density are not specified in the sources I found .

Scientific Research Applications

Synthesis of Heteromacrocycles

Research by Sauer (1976) explored the synthesis of heteromacrocycles incorporating the pyridino moiety, including the preparation of bromo-picolinonitriles. This study is significant for understanding the chemical properties and potential applications of compounds like 3-Bromo-6-(trifluoromethyl)picolinonitrile in macrocyclic and supramolecular chemistry.

Rotational Barriers in Chiral Complexes

The study by Fuss et al. (1999) investigated the rotational barriers in chiral BINAP palladium(II) and platinum(II) complexes, using similar pyridine derivatives. This research contributes to the understanding of molecular dynamics in chiral coordination complexes, which could have implications for the use of 3-Bromo-6-(trifluoromethyl)picolinonitrile in similar contexts.

Facile Synthesis of Heterocycles

Darwish's (2008) work on the synthesis of heterocycles Darwish (2008) involved the use of picolinium bromide, which is closely related to 3-Bromo-6-(trifluoromethyl)picolinonitrile. This study's significance lies in its contribution to synthetic chemistry, particularly in the generation of compounds with potential pharmaceutical applications.

Chelating Ligands in Organic Synthesis

The research by Hu et al. (2003) on incorporating bromoquinoline into chelating ligands showcases the utility of bromo-pyridine derivatives in organic synthesis, particularly in the formation of complex organic structures. This has relevance for 3-Bromo-6-(trifluoromethyl)picolinonitrile in the context of synthesizing novel organic compounds.

Synthesis of Picolinonitriles and Photoluminescence

Fukuhara et al. (2018) developed a method for synthesizing substituted picolinonitriles, including 3-Bromo-6-(trifluoromethyl)picolinonitrile Fukuhara et al. (2018). This research could inform the development of novel materials with specific optical properties.

Photochromic Ruthenium Complexes

Research by Rachford et al. (2006) on photochromic ruthenium complexes using similar pyridine carboxylates suggests potential applications of 3-Bromo-6-(trifluoromethyl)picolinonitrile in the field of photochemistry and materials science, particularly in the development of light-responsive materials.

Synthesis of Bromoquinolines

The work by Lamberth et al. (2014) on synthesizing bromoquinolines provides insights into the chemical behavior and reactivity of bromo-pyridine derivatives. This research could be relevant to the synthesis and applications of 3-Bromo-6-(trifluoromethyl)picolinonitrile in medicinal chemistry and materials science.

Safety And Hazards

3-Bromo-6-(trifluoromethyl)picolinonitrile is considered hazardous. It has been classified as dangerous with signal word ‘Danger’ and hazard statements including H301, H315, H318, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-6-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3N2/c8-4-1-2-6(7(9,10)11)13-5(4)3-12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYWQCYIUBGZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-(trifluoromethyl)picolinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-(trifluoromethyl)picolinonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-(trifluoromethyl)picolinonitrile
Reactant of Route 3
Reactant of Route 3
3-Bromo-6-(trifluoromethyl)picolinonitrile
Reactant of Route 4
Reactant of Route 4
3-Bromo-6-(trifluoromethyl)picolinonitrile
Reactant of Route 5
Reactant of Route 5
3-Bromo-6-(trifluoromethyl)picolinonitrile
Reactant of Route 6
Reactant of Route 6
3-Bromo-6-(trifluoromethyl)picolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.